molecular formula C23H21FN4O3 B2808120 ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922122-23-4

ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2808120
CAS No.: 922122-23-4
M. Wt: 420.444
InChI Key: VWWKBQZPIKURFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a dihydropyridazine scaffold substituted with a 4-fluorophenyl group at position 1, an ethyl carboxylate at position 3, and a 4-{[2-(1H-indol-3-yl)ethyl]amino} moiety at position 4. The 6-oxo group completes the heterocyclic ring.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[2-(1H-indol-3-yl)ethylamino]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-2-31-23(30)22-20(13-21(29)28(27-22)17-9-7-16(24)8-10-17)25-12-11-15-14-26-19-6-4-3-5-18(15)19/h3-10,13-14,25-26H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWKBQZPIKURFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Pyridazine Ring Formation: The pyridazine ring can be formed through a cyclization reaction involving hydrazine and a dicarbonyl compound.

    Final Coupling Reaction: The final step involves coupling the indole derivative with the fluorophenyl-pyridazine intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three pyridazine derivatives are compared below, focusing on substituent variations and their theoretical implications:

Structural Analogues

Analogue 1: Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5) Position 4: Methoxy group Key Features: Smaller substituent (methoxy), increased hydrophobicity compared to the amino-indole chain. Molecular formula: C₁₄H₁₃FN₂O₄; molecular weight: 292.27 g/mol.

Analogue 2 : Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5)

  • Position 1 : 3-(Trifluoromethyl)phenyl
  • Position 4 : Trifluoromethyl (CF₃)
  • Key Features : Highly electronegative CF₃ groups enhance lipophilicity and metabolic stability. Molecular formula: C₁₅H₁₀F₆N₂O₃; molecular weight: 380.24 g/mol.

Comparative Analysis (Table)

Property Target Compound Analogue 1 Analogue 2
Position 1 Substituent 4-Fluorophenyl 4-Fluorophenyl 3-(Trifluoromethyl)phenyl
Position 4 Substituent [2-(1H-Indol-3-yl)ethyl]amino Methoxy Trifluoromethyl
Molecular Formula Not explicitly provided* C₁₄H₁₃FN₂O₄ C₁₅H₁₀F₆N₂O₃
Molecular Weight ~425 g/mol (estimated) 292.27 g/mol 380.24 g/mol
Polarity High (indole NH/π-system) Moderate (methoxy) Low (CF₃ groups)
Therapeutic Potential Likely receptor-targeting Unclear (smaller substituent) Metabolic stability focus

*Molecular formula inferred as C₂₂H₂₀FN₅O₃.

Substituent-Driven Implications

  • Target Compound: The indole-ethylamino group may facilitate interactions with biological targets (e.g., serotonin receptors, kinases) via hydrogen bonding or π-π stacking. However, increased molecular weight could reduce bioavailability.
  • Analogue 1 : Methoxy’s hydrophobicity might improve membrane permeability but reduce target specificity.

Research Findings and Implications

Pharmacological Hypotheses

  • Target Compound: The indole moiety suggests possible activity in neurological or oncological pathways. Indole derivatives are known inhibitors of tubulin polymerization or kinase activity .
  • Analogue 2 : Fluorinated groups often correlate with prolonged half-lives in drug design, as seen in fluoxetine (Prozac) or celecoxib .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including pyridazine ring formation and functional group substitutions. Key conditions include:

  • Solvent selection : Polar solvents like ethanol or DMF enhance reactivity and solubility .
  • Temperature control : Room temperature to moderate heating (40–80°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • NMR Spectroscopy : Confirms substituent positions and hydrogen/carbon environments (e.g., 1^1H NMR for indole NH and ester groups) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. How can researchers access reliable chemical data for this compound?

  • Public databases : PubChem and ChemSrc provide CAS numbers, molecular formulas, and spectral data .
  • Literature sources : Peer-reviewed journals detail synthetic protocols and characterization (avoiding commercial sites like BenchChem) .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during scale-up synthesis?

  • Continuous flow reactors : Improve heat/mass transfer and reduce batch variability .
  • Parameter optimization : Adjust pH (6–8), reactant stoichiometry (1:1.2 molar ratio), and catalyst loading (5–10 mol%) .
  • Analytical monitoring : Use HPLC to track intermediate purity and reaction progress .

Q. What strategies elucidate the compound’s mechanism of action against biological targets?

  • Molecular docking : Predict binding affinities to enzymes/receptors (e.g., tyrosine kinases) using software like AutoDock .
  • In vitro assays : Conduct enzyme inhibition studies (IC50_{50} determination) and competitive binding assays .
  • Comparative studies : Test analogs to identify critical functional groups (e.g., indole vs. phenyl substitutions) .

Q. How do structural modifications in related derivatives influence biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance enzyme inhibition by increasing electrophilicity .
  • SAR insights : The indole ethylamino group improves cellular permeability, while ester groups modulate solubility .

Q. What experimental approaches resolve contradictions in reported biological activities of analogs?

  • Assay standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls .
  • Meta-analysis : Compare data across studies to identify confounding factors (e.g., solvent effects in viability assays) .

Q. How can computational modeling guide the design of derivatives with improved potency?

  • QSAR models : Correlate molecular descriptors (logP, polar surface area) with activity .
  • DFT calculations : Predict reactivity of the dihydropyridazine core under physiological conditions .

Data Analysis and Validation

Q. What methods validate the compound’s stability under physiological conditions?

  • Thermogravimetric analysis (TGA) : Assess thermal degradation profiles .
  • Hydrolytic stability tests : Monitor ester group hydrolysis in PBS (pH 7.4) at 37°C .

Q. How should researchers address variability in synthetic yields across studies?

  • Reagent purity : Use HPLC-grade solvents and freshly distilled amines .
  • Byproduct analysis : Identify side products (e.g., dimerization) via LC-MS and adjust reaction time/temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.